Cyclopropyl(4-methoxy-2-methylphenyl)methanol
Description
Cyclopropyl(4-methoxy-2-methylphenyl)methanol is a substituted cyclopropane derivative characterized by a methoxy and methyl group at the 4- and 2-positions of the phenyl ring, respectively, and a hydroxymethyl group attached to the cyclopropane moiety.
Properties
IUPAC Name |
cyclopropyl-(4-methoxy-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-7-10(14-2)5-6-11(8)12(13)9-3-4-9/h5-7,9,12-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQXCYVCZSOHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Substituent Variations on the Aromatic Ring
- (trans-2-(4-methylphenyl)cyclopropyl)methanol (CAS: 114095-61-3): Structure: Features a 4-methylphenyl group instead of 4-methoxy-2-methylphenyl. Synthesis: Achieved via high-yield routes (92%) involving THF-mediated reductions of ester precursors . Applications: Serves as a precursor in macrocycle synthesis due to its steric and electronic properties .
- [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol: Structure: Incorporates a quinoline scaffold with cyclopropyl and fluorophenyl groups. Crystallography: Exhibits distinct dihedral angles between the cyclopropane and aromatic rings (65.2–76.2°), stabilizing intermolecular hydrogen bonds (O–H⋯O/N) . Reactivity: Demonstrates regioselective hydrogen bonding, influencing solubility and crystallinity .
Halogen-Substituted Derivatives
- Cyclopropyl (2-bromo-4-fluorophenyl)methanol (CAS: 1379329-80-2): Structure: Bromo and fluoro substituents at the 2- and 4-positions of the phenyl ring. Applications: Halogenation enhances electrophilicity, making it a candidate for cross-coupling reactions .
- Bis(4-bromophenyl)(cyclopropyl)methanol (170bg): Structure: Two 4-bromophenyl groups attached to the cyclopropane-methanol core. Physical Properties: Colorless oil with IR absorption at 3587 cm⁻¹ (O–H stretch) and NMR signals at δ 1.91 (cyclopropyl CH) . Reactivity: Bromine substituents increase molecular weight (380.95 g/mol) and polarizability, affecting solubility in non-polar solvents .
Polyaromatic and Extended Systems
- Cyclopropyl(naphthalen-1-yl)(phenyl)methanol (170bo): Structure: Naphthalene and phenyl groups introduce extended conjugation. Physical Properties: Higher melting point (111–113°C) compared to simpler analogs due to π-stacking interactions . Applications: Used in materials science for macrocyclic ligand synthesis .
Physicochemical Properties
Key Observations :
- Halogen substituents (Br, F) lower solubility in polar solvents but improve compatibility with aromatic solvents .
Preparation Methods
Synthesis of Cyclopropyl Intermediate
- Starting Material: 3-(4-methoxy-phenyl)-acrylic acid ethyl ester.
- Reagents and Conditions:
- Treatment with Me2CPPh3I (dimethylcyclopropyltriphenylphosphonium iodide) and n-butyllithium in tetrahydrofuran (THF) at 0 °C.
- Stirring for 12 hours to form 3-(4-methoxy-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid ethyl ester.
- Workup:
- Quenching with water, extraction with diethyl ether, washing, drying, and silica gel column purification.
- Yield: Approximately 60%.
Conversion to Cyclopropyl Methanol Derivative
- Reduction:
- The ester intermediate is reduced using lithium aluminum hydride (LiAlH4) in THF at 0 °C to room temperature for 5 hours.
- Oxidation:
- The resulting alcohol is oxidized with pyridinium chlorochromate (PCC) in dichloromethane at 0 °C to room temperature for 4 hours.
- Purification:
- Flash column chromatography yields the aldehyde intermediate.
- Yield: Around 60%.
Formation of Cyclopropyl Phenyl Ethanone
- Wittig Reaction:
- The aldehyde is treated with methoxy-substituted Wittig reagent (CH3-O-CH2PPh3Cl) and potassium tert-butoxide in THF at 0 °C.
- The mixture is stirred for 6 hours, followed by acidic hydrolysis (HCl in acetone/water) at 80 °C for 3 hours.
- Workup:
- Neutralization, extraction, and column chromatography afford the ketone intermediate.
- Yield: Approximately 70%.
Final Reduction to Target Alcohol
- Grignard Addition:
- The ketone intermediate is reacted with phenylmagnesium bromide (PhMgBr) in THF at 0 °C for 2 hours.
- Oxidation:
- The resulting secondary alcohol is oxidized again with PCC to obtain Cyclopropyl(4-methoxy-2-methylphenyl)methanol.
- Yield: High, about 85-86%.
Reaction Conditions and Analytical Data
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclopropanation | Me2CPPh3I, n-BuLi, THF | 0 °C | 12 h | 60 | Inert atmosphere, dry solvents |
| Reduction of ester to alcohol | LiAlH4, THF | 0 °C to RT | 5 h | - | Quenched with water |
| Oxidation to aldehyde | PCC, CH2Cl2 | 0 °C to RT | 4 h | 60 | Flash chromatography purification |
| Wittig reaction + hydrolysis | CH3-O-CH2PPh3Cl, KOtBu, acetone/HCl | 0 °C to 80 °C | 6 h + 3 h | 70 | Acidic hydrolysis step included |
| Grignard addition | PhMgBr, THF | 0 °C | 2 h | - | Followed by PCC oxidation |
| Final oxidation | PCC, CH2Cl2 | RT | 3 h | 85-86 | Purification by column chromatography |
Alternative Preparation Approaches
While the above method is well-documented and yields the target compound efficiently, other approaches involve:
- Friedel–Crafts Acylation: Using Lewis acids such as TiCl4 to introduce ketone functionalities on substituted aromatic rings followed by cyclopropanation and reduction steps.
- Ag(I)-Catalyzed Carbon-Carbon Bond Formation: Utilizing silver catalysts for the formation of carbon-carbon bonds between ketones and allylic C-H bonds to build cyclopropyl-containing intermediates, which can be further transformed into the target alcohol.
These alternative methods offer potential advantages in terms of selectivity and milder reaction conditions but require further optimization for this specific compound.
Summary of Key Research Findings
- The multi-step synthesis involving cyclopropanation, reduction, oxidation, and Grignard addition provides a reliable route to this compound with overall good yields.
- Strict control of reaction conditions, such as temperature and atmosphere, is critical for high purity and yield.
- Use of PCC as an oxidant is effective for selective oxidation of alcohols to aldehydes and ketones without over-oxidation.
- Purification by silica gel chromatography ensures removal of side products and isolation of the desired compound.
- The synthetic methodology is supported by detailed spectral data (NMR, IR, MS) confirming the structure of intermediates and final product.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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